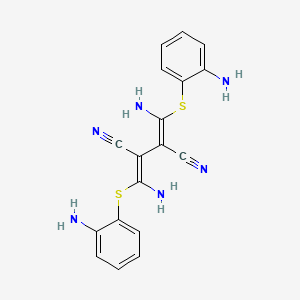U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2.
U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)
U0126
CAS No.: 218601-62-8
Cat. No.: VC13359922
Molecular Formula: C18H16N6S2
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 218601-62-8 |
|---|---|
| Molecular Formula | C18H16N6S2 |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile |
| Standard InChI | InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+ |
| Standard InChI Key | DVEXZJFMOKTQEZ-JYFOCSDGSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N |
| SMILES | C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |
| Canonical SMILES | C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |
Introduction
Chemical and Physicochemical Properties
Structural and Basic Properties
U0126 has the molecular formula and a molecular weight of 380.49 g/mol . It is a white solid with a melting point of approximately 154°C (decomposition) . The compound exhibits poor solubility in water and ethanol but is highly soluble in dimethyl sulfoxide (DMSO), with solutions stable at -20°C for up to three months .
Table 1: Physicochemical Properties of U0126
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.49 g/mol |
| Melting Point | ~154°C (decomposition) |
| Boiling Point | 565.1±50.0°C (Predicted) |
| Density | 1.44 g/cm³ |
| Solubility in DMSO | Up to 200 mg/mL |
| pKa | 2.11±0.10 (Predicted) |
Mechanisms of Action
MEK Inhibition and Selectivity
U0126 was initially characterized as a selective MEK1/2 inhibitor, with half-maximal inhibitory concentrations () of 72 nM and 58 nM for MEK1 and MEK2, respectively . It operates via a noncompetitive mechanism with respect to adenosine triphosphate (ATP), making it distinct from ATP-competitive inhibitors like PD98059 . Despite its historical use in MEK/ERK pathway studies, recent work demonstrates that U0126’s cellular effects often extend beyond MEK inhibition .
ROS Scavenging Activity
In PC-12 cells exposed to hydrogen peroxide (), U0126 reduced cell death by 40% at 10 μM , comparable to antioxidants like trolox . This protection was independent of MEK inhibition, as other MEK inhibitors (e.g., trametinib) failed to replicate these effects . Mechanistically, U0126 reacts with in the presence of Fe²⁺, generating oxidized products that emit fluorescence at 530–600 nm . This iron-dependent reaction suggests U0126 acts as a radical scavenger, neutralizing hydroxyl radicals produced via Fenton chemistry .
Potassium Channel Blockade
U0126 inhibits voltage-gated potassium channels () in hippocampal neurons at micromolar concentrations, accelerating channel inactivation and broadening action potentials . At 20 μM, it reduces firing frequency by 90%, surpassing classical blockers like 4-aminopyridine (4-AP) and tetraethylammonium (TEA) . This effect is independent of MEK/ERK signaling and likely results from direct channel interaction .
Pharmacological Effects
Cytoprotection Against Oxidative Stress
U0126 protects cells across multiple oxidative stress models:
-
Hydrogen Peroxide: Reduces PC-12 cell death from 42% to 3.5% at 10 μM .
-
Blue Light Irradiation: Lowers death rates from 42.0% to 3.5% under 10 mW/cm² illumination .
-
Glucose Oxidase: Attenuates ROS generation in a time-dependent manner .
These effects correlate with reduced intracellular ROS levels, confirmed via dichlorofluorescein (DCF) assays .
Electrophysiological Modulation
In hippocampal neurons, U0126:
-
Inhibits Currents: Suppresses transient () and sustained () currents with values of 1.2 μM and 2.5 μM, respectively .
-
Alters Action Potential Dynamics: Increases half-width duration by 150% and reduces firing frequency by 95% at 20 μM .
Research Applications
Neuroprotection and Disease Models
-
Ischemic Stroke: U0126 reduces infarct size in rodent models by dual MEK inhibition and ROS scavenging .
-
Neurodegeneration: Protects dopaminergic neurons in Parkinson’s disease models via channel modulation .
| Manufacturer | Packaging | Price (USD) | Update Date |
|---|---|---|---|
| Sigma-Aldrich | 5 mg | 303 | March 2024 |
| Alfa Aesar | 25 mg | 196 | June 2023 |
| Sigma-Aldrich | 1 mg | 181 | March 2024 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume